molecular formula C13H19NOS B14196013 2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole CAS No. 831224-89-6

2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole

Cat. No.: B14196013
CAS No.: 831224-89-6
M. Wt: 237.36 g/mol
InChI Key: OHXSUOUIWCLMKP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1-oxaspiro[25]octan-2-yl)-4-methyl-1,3-thiazole is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1-oxaspiro[25]octan-2-yl)-4-methyl-1,3-thiazole typically involves multiple steps, starting from readily available precursorsKey steps may involve cyclization reactions, oxidation, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole is unique due to its combination of the oxaspirocyclic structure and the thiazole ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

831224-89-6

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

2-(2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C13H19NOS/c1-9-5-4-6-13(7-9)12(3,15-13)11-14-10(2)8-16-11/h8-9H,4-7H2,1-3H3

InChI Key

OHXSUOUIWCLMKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(O2)(C)C3=NC(=CS3)C

Origin of Product

United States

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